4-Nitro-3-(trifluoromethyl)benzoic acid

Crystallography Molecular Geometry Hydrogen Bonding

Non-interchangeable intermediate for SARMs, glutamate receptor antagonists, and agrochemicals. Its unique 4-NO₂, 3-CF₃ substitution creates specific steric (52.1° nitro torsion) and electronic properties essential for target binding and metabolic stability. Using the 2- or 4-isomer compromises synthetic outcomes. Procure this exact isomer for route fidelity and optimal downstream performance.

Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
CAS No. 320-38-7
Cat. No. B1316315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(trifluoromethyl)benzoic acid
CAS320-38-7
Molecular FormulaC8H4F3NO4
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14)
InChIKeyJIQCKYQIVYCTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-(trifluoromethyl)benzoic Acid (CAS 320-38-7): A Strategic Building Block for Sourcing Decisions


4-Nitro-3-(trifluoromethyl)benzoic acid (CAS 320-38-7, molecular formula C8H4F3NO4, molecular weight 235.12 g/mol) [1] is a substituted benzoic acid derivative featuring a carboxylic acid group, a nitro group (-NO2) at the 4-position, and a trifluoromethyl group (-CF3) at the 3-position. This specific regiochemical arrangement results in unique steric and electronic properties [2]. Commercially available with a purity of 97% as a solid (mp 160-164 °C) , it is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals (e.g., selective androgen receptor modulators and glutamate receptor antagonists) [3] and agrochemicals [4].

Why 4-Nitro-3-(trifluoromethyl)benzoic Acid Cannot Be Substituted with Other Nitro- or Trifluoromethyl-Benzoic Acid Isomers


4-Nitro-3-(trifluoromethyl)benzoic acid is part of a family of nitro trifluoromethyl benzoic acid isomers, but its specific substitution pattern imparts unique structural and electronic characteristics that cannot be replicated by its closest analogs [1]. While all isomers share the same molecular formula (C8H4F3NO4), their physical properties, reactivity, and steric profiles differ significantly. For instance, simple substitution with the 2-isomer (CAS 320-37-6) or the 4-isomer (CAS 116965-16-3) will result in different crystal packing, hydrogen-bonding patterns, and molecular geometries that directly impact downstream synthetic outcomes and biological activities [1]. Similarly, using simpler mono-substituted alternatives like 4-nitrobenzoic acid (CAS 62-23-7) or 3-(trifluoromethyl)benzoic acid (CAS 454-92-2) fails to provide the critical combination of strong electron-withdrawing (-NO2) and lipophilic (-CF3) properties required for specific applications. The quantitative evidence below demonstrates why this specific regioisomer is often the non-interchangeable choice.

Quantitative Evidence for Selecting 4-Nitro-3-(trifluoromethyl)benzoic Acid over Its Closest Analogs


Crystal Structure and Steric Conformation: Differentiating the 3-Isomer from the 2-Isomer

The regiochemistry of the trifluoromethyl group results in significant steric interactions. In 4-nitro-3-(trifluoromethyl)benzoic acid, the -CF3 group is positioned ortho to the nitro group, causing the nitro group to rotate out of the aromatic plane. In contrast, in the 2-isomer (4-nitro-2-(trifluoromethyl)benzoic acid, CAS 320-37-6), the -CF3 group is ortho to the carboxylic acid, causing the acid group to rotate out of the plane. This difference is quantified by the torsion angles: the C2-C3-C9-O3 angle is 32.0° in the 2-isomer, while the C6-C7-N2-O2 angle is 52.1° in the 3-isomer [1]. The difference in hydrogen-bonding dimer geometry is also evident, with donor-acceptor distances of 2.7042 Å for the 2-isomer and 2.6337 Å for the 3-isomer [1].

Crystallography Molecular Geometry Hydrogen Bonding

Thermal Stability and Melting Point: A Proxy for Purity and Processability

Melting point is a critical quality attribute for solid intermediates. 4-Nitro-3-(trifluoromethyl)benzoic acid has a reported melting point of 160-164 °C , which is significantly higher than that of the 2-isomer (138-142 °C) [1] and 3-(trifluoromethyl)benzoic acid (105 °C) [2], but lower than the non-fluorinated analog 4-nitrobenzoic acid (239-242 °C) [3]. The 4-isomer (3-nitro-4-(trifluoromethyl)benzoic acid, CAS 116965-16-3) exhibits a similar melting range of 161-167 °C .

Thermal Analysis Process Chemistry Purity Assessment

Electronic Properties: pKa and Acidity Profile

The acidity of the carboxylic acid group is a key determinant of reactivity and solubility. The predicted pKa for 4-nitro-3-(trifluoromethyl)benzoic acid is 2.99 ± 0.10 . This is slightly lower (more acidic) than the predicted pKa of the 4-isomer, which is 3.03 ± 0.10 . This difference, while small, reflects the distinct electronic environments created by the relative positioning of the electron-withdrawing -CF3 and -NO2 groups. Both are significantly more acidic than 3-(trifluoromethyl)benzoic acid (pKa ~3.77, inferred) due to the added electron-withdrawing effect of the nitro group.

Physical Organic Chemistry Reactivity pKa

Lipophilicity: Optimized logP for Drug-Like Properties

Lipophilicity is a critical parameter for membrane permeability and bioavailability. 4-Nitro-3-(trifluoromethyl)benzoic acid has a computed XLogP3 value of 2.7 [1]. Other sources report ACD/LogP values of 3.01 [2] and LogP of 2.835 . This is significantly higher than the logP of the non-fluorinated analog, 4-nitrobenzoic acid (logP ~1.89) [3], demonstrating the substantial impact of the -CF3 group. It is also higher than the non-nitro analog, 3-(trifluoromethyl)benzoic acid (logP ~2.5) [4].

Medicinal Chemistry Lipophilicity Drug Design

Spectroscopic Fingerprint: Distinct IR and NMR for Identity Verification

The unique solid-state arrangement of 4-nitro-3-(trifluoromethyl)benzoic acid leads to a distinct IR spectrum, particularly in the carbonyl and fingerprint regions, which can be used to differentiate it from other isomers and verify its identity and purity. The ATR-IR spectrum is publicly available from Sigma-Aldrich [1]. Furthermore, the compound's 1H-NMR spectrum shows a characteristic pattern due to the 1,2,4-trisubstituted benzene ring, which is distinct from the patterns observed for the 2- and 4-isomers.

Analytical Chemistry Quality Control Spectroscopy

Defined Research and Industrial Use Cases for 4-Nitro-3-(trifluoromethyl)benzoic Acid


Synthesis of Nonsteroidal Selective Androgen Receptor Modulators (SARMs)

4-Nitro-3-(trifluoromethyl)benzoic acid is a key starting material for synthesizing a specific class of nonsteroidal selective androgen receptor modulators (SARMs), such as those based on arylpropionamide scaffolds [1]. The specific combination of a para-nitro and meta-trifluoromethyl substitution on the phenyl ring is a structural determinant for in vivo disposition and activity of these compounds [2]. In this context, the unique electronic and steric properties of the 3-isomer are essential; the 2- or 4-isomers or mono-substituted analogs are not suitable replacements as they would alter the critical binding interactions with the androgen receptor.

Development of Glutamate Receptor Antagonists

This compound has been specifically employed in the synthesis of glutamate receptor antagonists [1]. The regiochemistry of the nitro and trifluoromethyl groups is likely critical for achieving the desired potency and selectivity profile against specific glutamate receptor subtypes. Using a different isomer would result in a compound with altered conformation and binding properties, as evidenced by the crystallographic data on steric torsion angles [1]. For medicinal chemists, procuring this exact isomer is mandatory for replicating published synthetic routes and biological results.

Agrochemical Intermediate for Next-Generation Crop Protection Agents

Substituted benzoic acids with trifluoromethyl groups are widely used as intermediates in the production of modern agricultural chemicals due to their enhanced metabolic stability and lipophilicity [1]. The distinct physicochemical properties of 4-nitro-3-(trifluoromethyl)benzoic acid, specifically its optimized logP (2.7-3.0) [2] and melting point (160-164 °C) , make it a more processable and desirable building block than the higher-melting, non-fluorinated analog (4-nitrobenzoic acid) or the lower-melting, less lipophilic non-nitro analog (3-(trifluoromethyl)benzoic acid). Its use can lead to active ingredients with improved bioavailability and environmental fate profiles.

Crystal Engineering and Materials Science Research

The unique solid-state structure of 4-nitro-3-(trifluoromethyl)benzoic acid, characterized by head-to-tail hydrogen-bonded dimers with a specific donor-acceptor distance of 2.6337 Å [1], makes it a subject of interest for crystal engineering studies. Researchers investigating the influence of sterically demanding substituents on supramolecular assembly and crystal packing can use this compound as a defined model system. The distinct torsion angle of the nitro group (52.1°) out of the aromatic plane [1] is a key structural feature that differentiates it from its isomers and provides a basis for studying structure-property relationships in the solid state.

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